molecular formula C18H18N2O2S B6608703 [(1S)-1-(1,3-dioxaindan-4-yl)ethyl][2-(1,2-benzothiazol-3-yl)ethyl]amine CAS No. 2866253-54-3

[(1S)-1-(1,3-dioxaindan-4-yl)ethyl][2-(1,2-benzothiazol-3-yl)ethyl]amine

Cat. No.: B6608703
CAS No.: 2866253-54-3
M. Wt: 326.4 g/mol
InChI Key: NSLXTKXZHISXFJ-LBPRGKRZSA-N
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Description

[(1S)-1-(1,3-dioxaindan-4-yl)ethyl][2-(1,2-benzothiazol-3-yl)ethyl]amine (also known as BTDA) is an organic compound with a wide range of applications in the scientific community. It is a versatile molecule that has been used in the synthesis of pharmaceuticals, agrochemicals, and materials. BTDA has a unique chemical structure that allows it to interact with a variety of molecules and has been used to study a variety of biological processes.

Scientific Research Applications

BTDA has been used in a variety of scientific research applications. It has been used to study the effects of various compounds on the human body, as well as to study the biochemical and physiological effects of various drugs. Additionally, BTDA has been used to study the mechanisms of action of various drugs, as well as to study the effects of various compounds on the environment. Furthermore, BTDA has been used to study the effects of various compounds on various diseases, such as Alzheimer’s and cancer.

Mechanism of Action

The mechanism of action of BTDA is not fully understood, but it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). COX-2 is an enzyme involved in the production of prostaglandins, which are involved in inflammation and pain. 5-LOX is an enzyme involved in the production of leukotrienes, which are involved in inflammation and allergic reactions. By inhibiting these enzymes, BTDA is believed to reduce the production of prostaglandins and leukotrienes, which may lead to reduced inflammation and pain.
Biochemical and Physiological Effects
BTDA has been shown to have a variety of biochemical and physiological effects. In animal studies, BTDA has been shown to reduce inflammation and pain. Additionally, BTDA has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. Furthermore, BTDA has been shown to reduce the production of prostaglandins and leukotrienes, which may lead to reduced inflammation and pain. Additionally, BTDA has been shown to reduce the production of reactive oxygen species, which can damage cells and lead to oxidative stress.

Advantages and Limitations for Lab Experiments

The use of BTDA in laboratory experiments has a number of advantages. First, BTDA is a relatively inexpensive compound and is readily available. Second, BTDA is a small molecule and is easily administered to laboratory animals. Third, BTDA is relatively stable and has a long shelf life. Fourth, BTDA is relatively non-toxic and has a low potential for side effects. However, there are also some limitations to the use of BTDA in laboratory experiments. First, BTDA is not very soluble in water, which can limit its effectiveness. Second, BTDA is not very stable in the presence of light and heat, which can limit its shelf life. Third, BTDA can interact with other compounds, which can lead to unwanted side effects.

Future Directions

There are a number of potential future directions for research involving BTDA. First, further research is needed to better understand the mechanism of action of BTDA and its effects on various biochemical and physiological processes. Second, further research is needed to explore the potential therapeutic applications of BTDA, such as its potential use as an anti-inflammatory agent or as a treatment for various diseases. Third, further research is needed to explore the potential side effects of BTDA and to develop methods to reduce or eliminate these side effects. Finally, further research is needed to explore the potential environmental applications of BTDA, such as its potential use as a pesticide or herbicide.

Synthesis Methods

BTDA is synthesized through a five-step process starting with the reaction of N-methyl-2-pyrrolidone with 4-chloro-2-nitrobenzaldehyde. This reaction yields the intermediate 4-chloro-2-nitrobenzylidene-N-methyl-2-pyrrolidone, which is then reacted with 1-bromo-3-methyl-2-butanol to form the intermediate 1-bromo-3-methyl-2-butylidene-4-chloro-2-nitrobenzene. This intermediate is then reacted with sodium acetate and acetic acid to form the intermediate 1-acetoxy-3-methyl-2-butylidene-4-chloro-2-nitrobenzene. This intermediate is then reacted with 2-amino-1,3-thiazole to form the intermediate [(1S)-1-(1,3-dioxaindan-4-yl)ethyl][2-(1,2-benzothiazol-3-yl)ethyl]amine. Finally, this intermediate is reacted with sodium hydroxide to form the product BTDA.

Properties

IUPAC Name

(1S)-1-(1,3-benzodioxol-4-yl)-N-[2-(1,2-benzothiazol-3-yl)ethyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-12(13-6-4-7-16-18(13)22-11-21-16)19-10-9-15-14-5-2-3-8-17(14)23-20-15/h2-8,12,19H,9-11H2,1H3/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSLXTKXZHISXFJ-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C2C(=CC=C1)OCO2)NCCC3=NSC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C2C(=CC=C1)OCO2)NCCC3=NSC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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